Aziridinecarboxylic acid, isopropyl ester

Lipophilicity Drug-like properties Partition coefficient

Aziridinecarboxylic acid, isopropyl ester (CAS 671-52-3), systematically named propan-2-yl aziridine-1-carboxylate, is a three-membered N-heterocyclic compound classified within the aziridine-1-carboxylate ester family. With a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol, it features a strained aziridine ring (approximately 26–27 kcal/mol ring strain) that drives its characteristic electrophilic reactivity, making it a versatile building block for nucleophilic ring-opening transformations, polymer crosslinking, and synthesis of nitrogen-containing intermediates.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 671-52-3
Cat. No. B13762414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAziridinecarboxylic acid, isopropyl ester
CAS671-52-3
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)N1CC1
InChIInChI=1S/C6H11NO2/c1-5(2)9-6(8)7-3-4-7/h5H,3-4H2,1-2H3
InChIKeyQRHKUWPDXPZWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aziridinecarboxylic Acid Isopropyl Ester (CAS 671-52-3): Core Properties and Procurement Context


Aziridinecarboxylic acid, isopropyl ester (CAS 671-52-3), systematically named propan-2-yl aziridine-1-carboxylate, is a three-membered N-heterocyclic compound classified within the aziridine-1-carboxylate ester family [1]. With a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol, it features a strained aziridine ring (approximately 26–27 kcal/mol ring strain) that drives its characteristic electrophilic reactivity, making it a versatile building block for nucleophilic ring-opening transformations, polymer crosslinking, and synthesis of nitrogen-containing intermediates [2]. The isopropyl ester moiety confers distinct physicochemical properties—including intermediate lipophilicity (XLogP3 = 0.7), a computed boiling point of 161.2 °C, and a flash point of 51.3 °C—that differentiate it from its methyl, ethyl, and butyl ester analogs within the aziridine-1-carboxylate series [1]. These properties directly influence its handling, storage, and suitability for specific synthetic and industrial applications, making informed selection paramount for procurement decisions.

Why Generic Substitution Among Aziridine-1-Carboxylate Esters Fails: The Physicochemical Case for Isopropyl Ester Selection


Aziridine-1-carboxylate esters are not interchangeable commodities; their physicochemical profiles diverge significantly with changes in the ester alkyl chain, directly impacting both handling safety and synthetic performance. The isopropyl ester occupies a specific niche: it offers a superior balance of volatility and thermal stability compared to lower homologs, while avoiding the excessive lipophilicity and high boiling point that can complicate post-reaction removal of the butyl analog [1]. Substituting the isopropyl ester with a methyl or ethyl ester—without adjusting solvent systems, heating profiles, or safety protocols—risks unintended flash-point hazards, altered reaction kinetics from differential steric and electronic effects, and compromised purity in downstream applications . The quantitative evidence below demonstrates that even within a closely related homologous series, the isopropyl ester provides quantifiably distinct properties that justify its targeted procurement over generic alternatives.

Quantitative Differentiation of Aziridinecarboxylic Acid Isopropyl Ester from Closest Analogs


Lipophilicity (XLogP3) Differentiation: Isopropyl Ester Occupies a Favorable Intermediate LogP Window

Aziridinecarboxylic acid isopropyl ester (XLogP3 = 0.7) sits between the ethyl ester (XLogP3 = 0.3) and the butyl ester (XLogP3 = 1.2), providing enhanced membrane permeability potential over the methyl (XLogP3 = -0.1) and ethyl homologs while avoiding the excessive lipophilicity of the butyl analog that can lead to poor aqueous solubility and formulation challenges [1][2][3][4]. This intermediate value is particularly relevant for applications where balanced hydrophilic-lipophilic character is desired, such as in prodrug design, agrochemical intermediate development, or biochemical probe synthesis where cellular permeability must be tuned [1].

Lipophilicity Drug-like properties Partition coefficient

Boiling Point and Volatility: Isopropyl Ester Enables Distillation-Based Purification Without Excessive Thermal Stress

The computed boiling point of aziridinecarboxylic acid isopropyl ester is 161.2 °C at 760 mmHg, which is 37.7 °C higher than the methyl ester (123.5 °C) and 14.1 °C higher than the ethyl ester (147.1 °C), yet 29.7 °C lower than the butyl ester (190.9 °C) [1]. This intermediate volatility is advantageous: the compound is sufficiently non-volatile to minimize evaporative losses during room-temperature handling, yet its boiling point remains low enough to permit vacuum distillation for purification without exposing the heat-sensitive aziridine ring to temperatures that risk thermal ring-opening or decomposition (aziridine ring strain ~26–27 kcal/mol renders it susceptible to thermal degradation) .

Boiling point Purification Volatility

Flash Point and Safety Profile: Isopropyl Ester Offers a Measurable Safety Advantage Over the Flammable Lower Homologs

The flash point of aziridinecarboxylic acid isopropyl ester is 51.3 °C, which is 22.8 °C higher than the methyl ester (28.5 °C) and 8.5 °C higher than the ethyl ester (42.8 °C), though 17.9 °C lower than the butyl ester (69.2 °C) [1]. A flash point above 37.8 °C (100 °F) classifies the isopropyl ester outside the 'flammable liquid' category per standard GHS criteria for storage and transport, whereas the methyl ester (28.5 °C) falls definitively into the flammable liquid classification requiring more stringent handling, storage, and shipping protocols . This measurable safety differentiation can directly impact procurement costs related to regulatory compliance, insurance, and specialized storage infrastructure.

Flash point Safety Flammability

Best-Fit Application Scenarios for Aziridinecarboxylic Acid Isopropyl Ester Based on Quantified Differentiation


Agrochemical Intermediate Synthesis Requiring Balanced Lipophilicity for Foliar Uptake

The isopropyl ester's XLogP3 of 0.7—positioned between the ethyl (0.3) and butyl (1.2) esters—makes it an optimal ester protecting group for aziridine-based agrochemical intermediates where balanced lipophilicity is required to facilitate cuticular penetration without excessive hydrophobicity that limits phloem mobility [1]. In the development of chemosterilants or insect growth regulators derived from aziridine-1-carboxylate scaffolds, the isopropyl ester provides a measurable lipophilicity advantage over the methyl and ethyl esters, as demonstrated in structure-activity studies of phenyl aziridine-1-carboxylate chemosterilants where ester chain length influenced biological activity [2].

Laboratory-Scale Synthesis Where Distillation Purification Is Required Without Thermal Degradation

With a boiling point of 161.2 °C, the isopropyl ester is ideally suited for small- to medium-scale organic synthesis protocols that employ vacuum distillation for product purification. Unlike the methyl ester (bp 123.5 °C), which may co-evaporate with common reaction solvents, or the butyl ester (bp 190.9 °C), which demands high-temperature distillation that risks aziridine ring decomposition, the isopropyl ester's intermediate volatility permits clean separation under moderate vacuum with minimal thermal stress [1]. This property is particularly valuable in academic and pharmaceutical process research settings where aziridine-1-carboxylate esters are used as electrophilic building blocks for constructing α- and β-amino acid derivatives via nucleophilic ring-opening [3].

Industrial Procurement Prioritizing Reduced Flammable-Liquid Regulatory Burden

For industrial-scale procurement where storage and transport safety classifications directly impact operational costs, the isopropyl ester's flash point of 51.3 °C provides a quantifiable advantage over the methyl ester (28.5 °C) and ethyl ester (42.8 °C), both of which fall below the 37.8 °C threshold for flammable liquid classification under standard GHS criteria [1]. While the butyl ester (flash point 69.2 °C) offers an even greater safety margin, its higher boiling point (190.9 °C) and XLogP3 (1.2) may limit its versatility in downstream synthetic transformations. The isopropyl ester thus represents the optimal compromise between safety classification and synthetic utility for multi-purpose aziridine reagent procurement.

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